molecular formula C32H23ClN8NaO14S4 B097997 Reactive Red 4 CAS No. 17681-50-4

Reactive Red 4

Cat. No.: B097997
CAS No.: 17681-50-4
M. Wt: 930.3 g/mol
InChI Key: CUOROLOHDZKKOK-UHFFFAOYSA-N
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Description

Reactive Red 4 (CAS No. 17681-50-4) is a synthetic azo dye widely used in the textile industry for coloring polyamide and silk fabrics. Its chemical formula is C₃₂H₁₉ClN₈Na₄O₁₄S₄, with a molecular weight of 995.22 g/mol . The dye is synthesized through a multi-step process involving sulfanilic acid, cyanuric chloride, 2,4-diaminobenzenesulfonic acid, and N-benzoyl-H-acid, forming a reactive triazine group that enables covalent bonding with textile fibers . This compound is valued for its intense color fastness and resistance to degradation under environmental stressors such as sunlight and detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Telithromycin is synthesized by substituting a ketogroup for the cladinose sugar in erythromycin and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring. Additionally, the oxygen at the 6 position is methylated to achieve better acid-stability .

Industrial Production Methods: The industrial production of telithromycin involves several steps, including the fermentation of erythromycin, chemical modifications to introduce the ketogroup and carbamate ring, and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Telithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Telithromycin has a wide range of scientific research applications:

Mechanism of Action

Telithromycin exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome, blocking further peptide elongation. This binding occurs simultaneously at two domains of 23S RNA of the 50S ribosomal subunit, where older macrolides bind only to one. This dual binding mechanism enhances its efficacy against resistant bacteria .

Comparison with Similar Compounds

Reactive Red 4 belongs to the broader class of reactive azo dyes. Below is a detailed comparison with structurally and functionally related compounds:

Reactive Red 120 (RR120)

  • Chemical Structure: RR120 (CAS No. 61951-82-4) is a diazo dye with two azo (-N=N-) groups, whereas this compound contains a single azo group. RR120’s structure includes sulfonic acid groups and a triazine ring, enhancing its solubility and fiber reactivity .
  • Applications : Both dyes are used in textiles, but RR120 is more prevalent due to its superior stability under biological and photocatalytic conditions .
  • Environmental Impact: RR120 is highly resistant to degradation, requiring specialized bacterial consortia (e.g., Pseudomonas aeruginosa and Serratia marcescens) for decolourization. Optimal decolourization (92.79%) occurs at pH 8.29, 34.5°C, and 200 ppm dye concentration .
  • Toxicity: RR120’s metabolites show reduced phytotoxicity, improving seed germination and plant growth in Vigna radiata . No analogous toxicity data is available for Reactive Red 3.

Reactive Red 195

  • Chemical Structure : Reactive Red 195 (Table 1, ) features a naphthalene backbone with multiple sulfonic acid groups, similar to this compound. However, it lacks the triazine-based reactive group, relying instead on vinyl sulfone groups for fiber binding .
  • Adsorption Kinetics : Reactive Red 195 exhibits strong adsorption on cotton fibers, with studies modeling its desorption and adsorption kinetics in washing microenvironments . This compound’s adsorption behavior is less documented.

Reactive Red 250

  • Chemical Formula : C₃₁H₂₅ClN₇NaO₁₆S₅ (MW: 970.31 g/mol), differing from this compound in substituents, including a sulfonated naphthyl group and a hydroxyethylsulfone linker .
  • Synthesis: Reactive Red 250’s upstream precursors include meta-β-hydroxyethylsulfone sulfate ester aniline and 8-amino-1-naphthol-3,6-disulfonic acid, contrasting with this compound’s reliance on benzoylated intermediates .

Comparative Data Table

Property This compound Reactive Red 120 Reactive Red 195 Reactive Red 250
CAS No. 17681-50-4 61951-82-4 Not provided 125830-49-1
Molecular Formula C₃₂H₁₉ClN₈Na₄O₁₄S₄ Not provided Not provided C₃₁H₂₅ClN₇NaO₁₆S₅
Molecular Weight 995.22 g/mol Not provided Not provided 970.31 g/mol
Reactive Group Triazine Triazine Vinyl sulfone Triazine + sulfone
Key Applications Polyamide, silk Textiles Cotton Textiles
Decolourization No data 92.79% (bacterial consortium) No data No data
Environmental Impact High stability High persistence Moderate adsorption No data

Key Research Findings

Structural Differences : this compound’s triazine group enables covalent bonding with fibers, while Reactive Red 195 and 250 use alternative reactive groups (e.g., vinyl sulfone) .

Toxicity : RR120’s metabolites are less phytotoxic than the parent dye, but this compound’s ecological effects remain uncharacterized .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for Reactive Red 4 to ensure reproducibility?

  • Methodological Answer : Design experiments with controlled variables (e.g., pH, temperature, reactant stoichiometry) and validate outcomes using spectroscopic techniques (e.g., UV-Vis, FTIR). Include replication (≥3 trials) to assess variability . Use statistical tools like ANOVA to identify significant factors influencing yield or purity . Document procedural details (e.g., mixing rates, drying conditions) to enable replication .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine UV-Vis spectroscopy (λmax analysis), FTIR (functional group identification), and HPLC (purity assessment). Cross-reference spectral data with established databases (e.g., SDBS or NIST Chemistry WebBook) . For crystallinity analysis, employ XRD; for thermal stability, use TGA/DSC .

Q. How should spectral data inconsistencies in this compound analysis be resolved?

  • Methodological Answer : Calibrate instruments using certified reference standards. If discrepancies persist, apply deconvolution algorithms to overlapping peaks (e.g., Gaussian fitting for FTIR bands) . Validate findings with complementary techniques (e.g., NMR for ambiguous functional groups) .

Advanced Research Questions

Q. What mechanistic pathways govern this compound degradation under varying environmental conditions?

  • Methodological Answer : Conduct controlled degradation studies (e.g., photolysis, hydrolysis) with LC-MS/MS to identify intermediate products. Use kinetic modeling (pseudo-first/second-order) to quantify degradation rates . Incorporate computational methods (e.g., DFT) to predict reactive sites and bond cleavage energetics .

Q. How can contradictory data on this compound’s adsorption efficiency be systematically analyzed?

  • Methodological Answer : Perform meta-analysis of published adsorption isotherms (Langmuir vs. Freundlich) to identify outliers. Replicate experiments under standardized conditions (e.g., pH 7, 25°C) . Use error propagation analysis to quantify uncertainty in derived parameters (e.g., qmax) .

Q. What interdisciplinary approaches are critical for assessing this compound’s ecotoxicity?

  • Methodological Answer : Combine bioassays (e.g., Daphnia magna mortality tests) with chemical fate modeling (e.g., QSAR for predicting biodegradation pathways) . Integrate metabolomics (GC-MS) to evaluate sublethal effects on aquatic organisms .

Q. Experimental Design and Data Analysis

Q. How should researchers design adsorption studies to account for this compound’s heterogeneous interactions?

  • Methodological Answer : Employ a factorial design (e.g., 2^k) to test adsorbent type, dosage, and contact time. Use surface characterization (BET, SEM-EDS) to correlate porosity/chemical composition with adsorption capacity . Validate models with AIC/BIC criteria to select the best-fit isotherm .

Q. What statistical frameworks are optimal for analyzing this compound’s photocatalytic degradation efficiency?

  • Methodological Answer : Apply response surface methodology (RSM) with Box-Behnken design to optimize variables (e.g., catalyst loading, light intensity). Use multivariate regression to isolate synergistic/antagonistic effects . Report confidence intervals for degradation half-lives .

Q. Methodological Best Practices

Q. How can researchers ensure data integrity in this compound studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use LabArchives or ELNs for real-time documentation . Include negative controls (e.g., blank runs) and spike-recovery tests to validate analytical methods .

Q. What strategies mitigate bias in interpreting this compound’s environmental persistence?

  • Methodological Answer : Blind data analysis by assigning coded samples to analysts. Use consensus scoring for qualitative observations (e.g., visual colorimetric changes) . Disclose funding sources and potential conflicts of interest .

Q. Handling Contradictions and Knowledge Gaps

Q. How should conflicting literature on this compound’s mutagenicity be addressed?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to evaluate study quality (e.g., sample size, controls). Perform in vitro/in vivo comparative assays (Ames test vs. micronucleus assay) to resolve discrepancies .

Q. What experimental frameworks validate computational predictions of this compound’s reactivity?

  • Methodological Answer : Compare DFT-predicted reaction pathways with empirical data (e.g., radical scavenger experiments in Fenton-like systems) . Use isotopic labeling (e.g., ^18O) to trace degradation intermediates .

Properties

CAS No.

17681-50-4

Molecular Formula

C32H23ClN8NaO14S4

Molecular Weight

930.3 g/mol

IUPAC Name

tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39);

InChI Key

CUOROLOHDZKKOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na]

Key on ui other cas no.

17681-50-4

Related CAS

16480-43-6 (Parent)

Synonyms

cibacron brilliant red 3B-A
Procion Reactive Red 4
Procion Reactive Red 4, tetrasodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactive Red 4
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